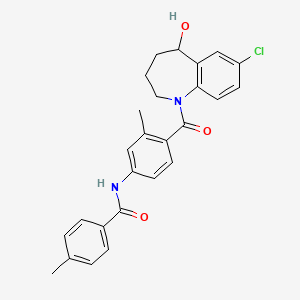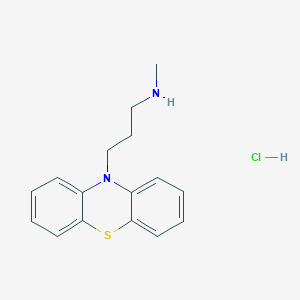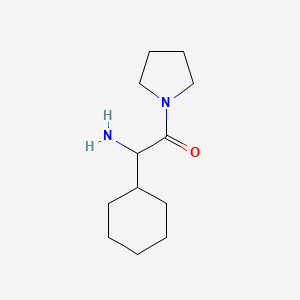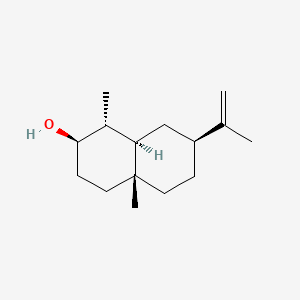![molecular formula C13H17N3O4 B13435037 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol typically involves multiple steps. One common method includes the preparation of 6,7-bis(2-methoxyethoxy)quinazoline, followed by nucleophilic substitution reactions. For instance, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline can be reacted with an appropriate amine under basic conditions such as pyridine or using excess aniline in solvents like isopropanol .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
化学反応の分析
Types of Reactions
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
科学的研究の応用
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in studies related to cell signaling and enzyme inhibition.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anti-cancer agents, particularly in targeting specific molecular pathways in cancer cells
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol involves the inhibition of specific enzymes and receptors. For instance, it can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By binding to the ATP-binding site of EGFR, it prevents the phosphorylation and activation of downstream signaling pathways, leading to reduced cell growth and increased apoptosis .
類似化合物との比較
Similar Compounds
Gefitinib: Another EGFR inhibitor with a quinazoline core, used in cancer therapy.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other related receptors.
Uniqueness
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its ability to inhibit EGFR and other molecular targets makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C13H17N3O4 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
2-[4-amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol |
InChI |
InChI=1S/C13H17N3O4/c1-18-4-5-20-12-7-10-9(13(14)16-8-15-10)6-11(12)19-3-2-17/h6-8,17H,2-5H2,1H3,(H2,14,15,16) |
InChIキー |
MBUADDPMTHCZTK-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2N)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


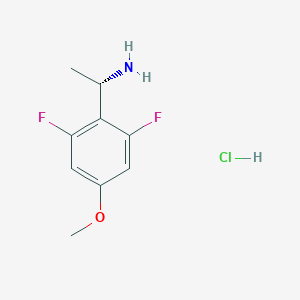

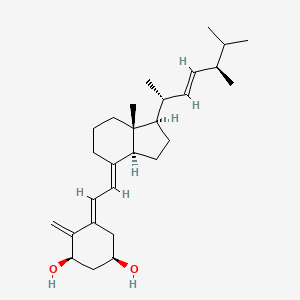
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
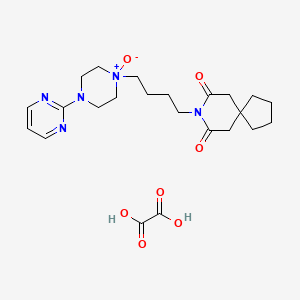
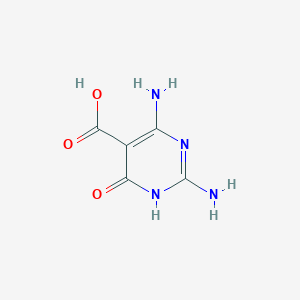



![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
